2-[4-(carboxymethyl)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-9(12)5-7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHCLKKNFSBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609077 | |
| Record name | [4-(Carboxymethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-08-8 | |
| Record name | [4-(Carboxymethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Chemical Transformations of 2 4 Carboxymethyl Phenoxy Acetic Acid
Established Synthetic Methodologies for the Core Structure
The synthesis of 2-[4-(carboxymethyl)phenoxy]acetic acid is primarily achieved through a two-step process that involves forming a key ether linkage followed by the strategic placement of the carboxylic acid functionalities.
Alkylation Reactions for Ether Linkage Formation
The core structure of the title compound is assembled via a Williamson ether synthesis. This classical organic reaction involves the alkylation of a phenoxide with a halo-compound. In a typical procedure, 4-hydroxyphenylacetic acid serves as the phenolic starting material. nih.govnih.gov The phenolic hydroxyl group is deprotonated using a base, such as sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion.
This intermediate then reacts with an α-haloacetic acid, most commonly chloroacetic acid, to form the ether linkage. nih.gov The reaction is typically conducted in water under reflux conditions. nih.gov The use of a base is crucial not only for the deprotonation of the phenol (B47542) but also to neutralize the carboxylic acid groups and the hydrochloric acid byproduct of the reaction.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Value | Reference |
| Phenolic Substrate | 4-Hydroxyphenylacetic acid | nih.gov |
| Alkylating Agent | Chloroacetic acid | nih.gov |
| Base | Sodium hydroxide (NaOH) | nih.gov |
| Solvent | Water | nih.gov |
| Temperature | 90 °C (Reflux) | nih.gov |
| pH | ~11 | nih.gov |
Derivatization Strategies for Analogues and Functionalized Variants
The presence of two carboxylic acid groups and an aromatic ring in this compound provides multiple sites for further chemical modification, enabling the synthesis of a wide array of analogues and functionalized derivatives.
Esterification and Amidation Reactions for Carboxylic Acid Modification
The two carboxylic acid groups are prime targets for modification through esterification and amidation. Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be used to produce a variety of esters. jocpr.commasterorganicchemistry.comresearchgate.net This reaction is typically reversible, and strategies such as using an excess of the alcohol or removing water as it forms can be employed to drive the reaction to completion. masterorganicchemistry.com A range of catalysts, including sulfuric acid, p-toluenesulfonic acid, and various modern reagents, can facilitate this transformation. jocpr.comresearchgate.netorganic-chemistry.org
Amidation, the reaction of the carboxylic acid groups with amines, leads to the formation of amides. This transformation often requires activating the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents. The resulting amides, such as 2-[4-(carbamoylmethyl)phenoxy]acetic acid, exhibit different chemical properties and potential functionalities compared to the parent dicarboxylic acid. nih.gov
Electrophilic Aromatic Substitution for Core Ring Functionalization
The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the aromatic core. wikipedia.orgmasterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. The ether linkage is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The carboxymethyl group is a deactivating group and a meta-director.
Given that the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the ether linkage (positions 2 and 6). Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (e.g., -COCH₃), which can lead to products like [2-acetyl-4-(carboxymethoxy)phenoxy]acetic acid. sigmaaldrich.com
The interplay of the directing effects of the two substituents and the reaction conditions will determine the final product distribution. masterorganicchemistry.com
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OCH₂COOH | Activating | Ortho, Para |
| -CH₂COOH | Deactivating | Meta |
Integration into Heterocyclic Systems
The carboxylic acid functionalities of this compound serve as valuable handles for constructing more complex molecules, including those containing heterocyclic rings. For instance, derivatives of phenoxyacetic acid can be used in condensation reactions with hydrazides to form hydrazones, which are precursors to various five- and six-membered heterocyclic systems. mdpi.com
In one documented pathway, phenoxyacetic acid derivatives containing an aldehyde group are reacted with benzohydrazides in refluxing ethanol (B145695) with a catalytic amount of acetic acid. mdpi.com This reaction forms a hydrazone linkage, effectively incorporating the phenoxyacetic acid scaffold into a larger, more complex molecule that can possess a variety of biological or material properties. mdpi.com Such strategies highlight the utility of this compound and its analogues as building blocks in synthetic chemistry.
Exploration of Green Chemistry Principles in Synthetic Routes
Traditional synthesis of phenoxyacetic acids often involves the use of high-boiling point solvents, harsh reaction conditions, and extended reaction times, which can be energy-intensive and generate significant waste. researchgate.netgoogle.com The Williamson ether synthesis, a common method for creating the ether linkage in this compound from 4-hydroxyphenylacetic acid and a haloacetic acid, typically proceeds in the presence of a strong base. nih.gov While effective, this route can involve chlorinated reagents and significant work-up procedures. nih.gov The adoption of green chemistry principles seeks to overcome these limitations by improving efficiency and minimizing environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid energy transfer directly to reacting molecules. psu.edu This technology can dramatically reduce reaction times, increase product yields, and often enables reactions to proceed under solvent-free conditions. psu.edufarmaciajournal.com
In the synthesis of phenoxyacetic acid derivatives, microwave-assisted methods have demonstrated significant advantages over conventional heating. For instance, the synthesis of 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid, a structurally related compound, saw a remarkable increase in yield from 42% with conventional refluxing to 85% under microwave irradiation, with the reaction time cut to just 6 minutes. farmaciajournal.com Similarly, the Ullmann condensation for producing 2-phenoxybenzoic acids achieved high yields in short reaction times (e.g., 3 minutes) when conducted under microwave irradiation in a dry media, eliminating the need for high-boiling solvents like amyl alcohol. researchgate.net These findings underscore the potential for developing a highly efficient, microwave-assisted synthesis of this compound.
Interactive Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Phenoxyacetic Acid Derivative
| Synthesis Method | Yield (%) | Reaction Time | Conditions |
| Conventional | 42% | Not specified | Reflux in aqueous medium |
| Microwave-Assisted | 85% | 6 minutes | Solvent-free, catalyst-free |
| Data derived from the synthesis of 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid. farmaciajournal.com |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green pathway for synthesis. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.gov Ultrasound-assisted synthesis is noted for its efficiency, economic advantages, and ability to produce high yields in significantly shorter time frames compared to conventional methods. nih.govrsc.org
The synthesis of various heterocyclic compounds has been successfully achieved with improved yields and reduced reaction times using ultrasound. For example, the synthesis of 1,2,4-triazole (B32235) derivatives was accomplished in 39–80 minutes with yields of 65–80% using ultrasound, compared to 10–36 hours for moderate yields via conventional heating. nih.gov This technique's ability to enhance reaction rates at lower bulk temperatures presents a compelling case for its application in the synthesis of this compound, potentially leading to a more energy-efficient and rapid production process. researchgate.net
Alternative Solvents and Solvent-Free Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Research has shown that Ullmann condensations for synthesizing 2-phenoxybenzoic acids can be successfully performed using water as a solvent, avoiding hazardous high-boiling organic solvents. researchgate.net The established synthesis of this compound already utilizes water as a solvent, which aligns with green chemistry principles. nih.gov
Furthermore, combining microwave technology with solvent-free conditions represents a particularly green approach. farmaciajournal.com This eliminates solvent-related waste and simplifies product purification. Chinese patents also describe methods for synthesizing phenoxyacetic acid derivatives where solvents and wastewater are recycled within a closed-loop system, achieving solvent recovery rates greater than 95% and significantly reducing wastewater discharge. google.com
Catalyst-Free Synthesis
The development of catalyst-free reactions is highly desirable as it avoids the use of often toxic or expensive catalysts and simplifies purification processes. A notable example is the microwave-assisted, solvent-free, and catalyst-free synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives, which proceeds with high efficiency. farmaciajournal.com Exploring similar catalyst-free conditions for the synthesis of this compound could further enhance its environmental profile.
By integrating these green chemistry principles—such as microwave or ultrasound assistance, use of water as a solvent or solvent-free conditions, and catalyst-free pathways—the synthesis of this compound can be made significantly more sustainable and efficient.
Molecular Architecture and Advanced Structural Characterization of 2 4 Carboxymethyl Phenoxy Acetic Acid and Its Coordination Complexes
Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactionsnih.gov
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystalline solid. For 2-[4-(carboxymethyl)phenoxy]acetic acid, this technique reveals a complex interplay of forces that dictate its solid-state structure. nih.gov
Conformational Analysis via Dihedral Angle Evaluationnih.gov
The conformation of the molecule is characterized by the relative orientations of its constituent parts, which can be quantified by dihedral angles. In this compound, the carboxymethoxy group is nearly coplanar with the central benzene (B151609) ring, exhibiting a dihedral angle of 11.4(1)°. In contrast, the acetic acid moiety is oriented almost perpendicularly to the benzene ring, with a dihedral angle of 72.4(2)°. nih.gov This twisted conformation is a result of the electronic and steric interactions between the flexible side chains and the rigid aromatic core.
Crystallographic Space Group and Unit Cell Parameters in Relation to Packingnih.gov
The compound crystallizes in the orthorhombic system. nih.gov The specific crystallographic parameters determined at a temperature of 296 K are detailed in the table below. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal, and are crucial for understanding the packing efficiency and symmetry of the molecular arrangement. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| a | 5.4640 (2) Å |
| b | 10.7798 (5) Å |
| c | 16.2550 (7) Å |
| V | 957.43 (7) ų |
| Z | 4 |
| Temperature | 296 K |
Table 1: Unit Cell Parameters for this compound. nih.gov
Spectroscopic Investigations for Comprehensive Structural Elucidation in Academic Contexts (e.g., FTIR, NMR, High-Resolution Mass Spectrometry)researchgate.netnist.govchemicalbook.comuni.lu
Spectroscopic methods offer a complementary approach to diffraction techniques for a full structural characterization, providing information about functional groups and the electronic environment of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of carboxylic acids like this compound is characterized by several key absorption bands. A broad peak typically observed around 3000 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid groups. researchgate.net The presence of a strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. researchgate.net Additionally, C-O stretching vibrations can be observed in the region of 1200-1400 cm⁻¹. researchgate.net The stretching mode of the C-H bond in the methyl groups is expected around 2920 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For a related compound, phenoxyacetic acid, the acidic proton of the carboxyl group (A) shows a signal at approximately 11.34 ppm. The aromatic protons (B, C, D) appear in the range of 6.91 to 7.279 ppm, while the methylene (B1212753) protons (E) of the acetic acid moiety are observed around 4.665 ppm. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) : HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For a structurally similar compound, 2-[4-(carbamoylmethyl)phenoxy]acetic acid, the predicted monoisotopic mass is 209.0688 Da. uni.lu The high-resolution capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas, confirming the molecular identity. In mass spectrometry analysis of peroxycarboxylic acids, fragmentation often involves the neutral loss of CH₂O₂, which can be a diagnostic marker. cam.ac.uk
Theoretical Chemistry Approaches to Conformational Landscape and Molecular Dynamics
Theoretical methods, particularly those based on quantum mechanics, provide a deeper understanding of the molecule's electronic structure and conformational possibilities.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structuresresearchgate.netresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is employed to predict the ground state geometries and electronic properties of molecules like this compound. researchgate.net DFT calculations can corroborate experimental findings from X-ray diffraction and spectroscopic analyses. For instance, DFT can be used to model the hydrogen bonding interactions and predict the vibrational frequencies observed in FTIR spectroscopy. researchgate.net Furthermore, these calculations can elucidate the distribution of electron density and the nature of the chemical bonds within the molecule, offering insights into its reactivity and potential for forming coordination complexes. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is generated by calculating the electrostatic potential at a particular electron density surface, providing a visual representation of the charge distribution. This map allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.
In the MESP map of this compound, distinct regions of varying electrostatic potential would be observed, highlighting the molecule's reactive sites. The areas of most negative potential, typically colored red or yellow, indicate electron-rich zones and are associated with the lone pairs of oxygen atoms. Conversely, regions of positive potential, often depicted in blue, signify electron-deficient areas.
For this compound, the most prominent electron-rich sites are anticipated to be located around the carbonyl and hydroxyl oxygen atoms of the two carboxylic acid groups. These regions are the primary centers for electrophilic attack and for coordination with metal ions. The ether oxygen atom also contributes to the electron-rich character of the molecule, though to a lesser extent than the carboxylic oxygens.
The aromatic ring, due to its delocalized π-electron system, presents a region of negative electrostatic potential above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution. The hydrogen atoms of the carboxylic acid groups are the most electron-deficient sites and are thus the most acidic protons, readily participating in acid-base reactions.
The methylene hydrogens and the aromatic hydrogens exhibit intermediate electrostatic potential values. The subtle variations in potential on the aromatic ring can indicate the directing effects of the ether and carboxymethyl substituents in electrophilic aromatic substitution reactions.
Table 1: Predicted Reactive Sites of this compound based on MESP Analysis
| Reactive Site | Type of Site | Predicted Reactivity | Interacting Species |
| Carbonyl oxygens | Electron-rich (negative MESP) | Nucleophilic center | Electrophiles, metal cations |
| Hydroxyl oxygens | Electron-rich (negative MESP) | Nucleophilic center, proton acceptor | Electrophiles, metal cations |
| Ether oxygen | Electron-rich (negative MESP) | Nucleophilic center | Electrophiles, metal cations |
| Aromatic ring (π-system) | Electron-rich (negative MESP) | Site for electrophilic attack | Electrophiles |
| Carboxylic acid hydrogens | Electron-deficient (positive MESP) | Electrophilic center, proton donor | Bases, nucleophiles |
Frontier Molecular Orbital Theory (HOMO-LUMO) Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the context of this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule. This includes the oxygen atoms of the carboxylate groups and the ether linkage, as well as the π-system of the benzene ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a key factor in its nucleophilicity and its capacity to act as a ligand in coordination complexes.
The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl carbons and the antibonding π* orbitals of the aromatic ring. The energy of the LUMO reflects the molecule's ability to accept electrons, which is relevant to its electrophilicity.
The HOMO-LUMO gap of this compound is influenced by its structural features. The presence of the electron-donating ether group and the electron-withdrawing carboxylic acid groups on the benzene ring affects the energies of the frontier orbitals. The extended conjugation provided by the phenoxyacetic acid backbone can lead to a smaller HOMO-LUMO gap compared to simpler aliphatic dicarboxylic acids, suggesting a higher potential for chemical reactivity.
In the formation of coordination complexes, this compound acts as a ligand, donating electron density from its HOMO to the LUMO of a metal cation. The compatibility in energy and symmetry between the ligand's HOMO and the metal's LUMO is crucial for the formation of stable coordination bonds. The bidentate or polydentate nature of this ligand, with its two carboxylate groups, allows it to form chelate rings with metal ions, leading to the formation of stable polynuclear coordination compounds. mdpi.com
Table 2: Application of Frontier Molecular Orbital Theory to this compound
| FMO Concept | Application to this compound | Significance |
| HOMO (Highest Occupied Molecular Orbital) | Localized on oxygen atoms of carboxylates and ether, and the aromatic π-system. | Determines the molecule's nucleophilicity and its ability to act as an electron-donating ligand. youtube.comtaylorandfrancis.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Distributed over carbonyl carbons and the aromatic π* system. | Influences the molecule's electrophilicity and its capacity to accept electrons. libretexts.orgtaylorandfrancis.com |
| HOMO-LUMO Gap (Energy Difference) | Moderate gap, influenced by conjugation and substituent effects. | Indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. nih.gov |
| Interaction with Metal Ions | The HOMO of the ligand interacts with the LUMO of the metal cation. | Governs the formation and stability of coordination complexes. libretexts.org |
Coordination Chemistry and Applications in Metal Organic Frameworks Mofs
Investigation of Fluorescent Properties in Metal-Organic Frameworks
Metal-organic frameworks that exhibit fluorescence are a significant class of materials due to their potential applications in chemical sensing, bio-imaging, and optoelectronics. The luminescence in these materials can originate from the metallic nodes, the organic ligands, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. The incorporation of ligands with inherent fluorescent properties is a common strategy to impart luminescence to MOFs.
The ligand 2-[4-(carboxymethyl)phenoxy]acetic acid possesses an aromatic benzene (B151609) ring, which can confer luminescent properties to the resulting MOF structures. Aromatic groups and conjugated π-systems within organic linkers are known to be excellent candidates for producing fluorescent MOFs. The electronic transitions within the phenoxyacetic acid moiety can lead to light emission upon excitation.
While specific research on the fluorescent properties of MOFs synthesized directly from this compound is emerging, extensive studies on analogous systems provide valuable insights. For instance, a zinc-based MOF, synthesized using a structurally similar V-shaped ligand, 4-(4-carboxy phenoxy) phthalic acid, demonstrates strong luminescent properties. This Zn-MOF exhibits a robust emission band centered at 385 nm, which is attributed to the π*→π electron transitions of the organic ligand. nih.govnih.gov The stability of its luminescence across a wide pH range (4-10) further highlights the potential of such materials in practical applications. nih.govnih.gov
The inherent fluorescence of these MOFs can be harnessed for chemical sensing. The introduction of certain analyte molecules can interact with the framework, leading to a detectable change in the fluorescence intensity, a phenomenon known as quenching or enhancement. For example, the aforementioned Zn-MOF has been shown to be an effective luminescent sensor for detecting acetone (B3395972) and the antibiotic tetracycline (B611298) in aqueous solutions. nih.govnih.gov The quenching of the MOF's fluorescence in the presence of these molecules allows for their sensitive and selective detection.
The mechanism behind this quenching can be attributed to processes such as Fluorescence Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). The high porosity and tunable nature of MOFs allow for the diffusion of analyte molecules into the pores, facilitating these interactions with the fluorescent framework. The efficiency of this sensing capability is often quantified by the quenching constant (Ksv) and the limit of detection (LOD).
Table 1: Luminescent Properties and Sensing Performance of a Structurally Related Zn-MOF
| Property | Value | Reference |
| Emission Maximum | 385 nm | nih.gov |
| pH Stability Range | 4 - 10 | nih.gov |
| Analyte Detected | Tetracycline (TC) | nih.gov |
| Limit of Detection (TC) | 3.34 µM | nih.govnih.gov |
| Analyte Detected | Acetone | nih.gov |
| Limit of Detection (Acetone) | 0.1597% | nih.govnih.gov |
The development of MOFs from this compound is anticipated to yield materials with interesting luminescent characteristics, guided by the principles observed in these closely related systems. The flexible ether linkage and the positioning of the two carboxylic acid groups in this ligand could lead to unique framework topologies, influencing the resulting photophysical properties. Future research will likely focus on synthesizing and characterizing these novel MOFs to explore their full potential in the realm of fluorescent materials.
Environmental Transformation and Bioremediation Studies of Phenoxyacetic Acid Derivatives
Microbial Degradation Pathways and Biochemical Mechanisms
Microbial degradation is a primary mechanism for the breakdown of phenoxyacetic acids in the environment. nih.gov This process relies on the metabolic capabilities of diverse soil and aquatic microorganisms that can utilize these compounds as a source of carbon and energy. nih.gov The efficiency of this biodegradation is influenced by environmental factors such as temperature, pH, oxygen levels, and the concentration of other nutrients like nitrogen and phosphorus. nih.gov
The initial and often rate-limiting step in the microbial degradation of many phenoxyacetic acid herbicides is the cleavage of the ether bond that links the phenoxy ring to the aliphatic acid side chain. nih.gov This crucial step is catalyzed by a specific class of enzymes, most notably α-ketoglutarate-dependent dioxygenases. nih.govnih.gov The TfdA enzyme, a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is a well-characterized example that performs this function, breaking the ether linkage to form a corresponding phenol (B47542) and glyoxylate. nih.govnih.gov While dioxygenases are prominent, other enzyme systems, such as P450 monooxygenases, are also known to be involved in the oxidation and cleavage of various aromatic compounds. nih.gov
Following the initial ether bond cleavage, the resulting aromatic intermediate, typically a substituted catechol, undergoes ring fission. bioline.org.brfrontiersin.org This is achieved through two primary pathways: the ortho-cleavage (intradiol) pathway and the meta-cleavage (extradiol) pathway. frontiersin.orgnih.gov
Ortho-cleavage: In this pathway, the bond between the two hydroxyl groups of the catechol ring is cleaved by catechol 1,2-dioxygenase, producing cis,cis-muconic acid. nih.govfrontiersin.org This product is then further metabolized into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. bioline.org.br For some phenoxyacetic acids, the ortho-cleavage pathway is essential for complete degradation. nih.gov
Meta-cleavage: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase, which yields 2-hydroxymuconic semialdehyde. bioline.org.brnih.gov Subsequent enzymatic reactions convert this intermediate into products like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov
Some bacterial strains have demonstrated the ability to utilize both pathways, providing metabolic versatility in degrading aromatic compounds. frontiersin.org
The complete mineralization of phenoxyacetic acid derivatives involves a sequence of enzymatic reactions. The genes encoding these enzymes are often located on plasmids, which can be transferred between bacterial species, facilitating the spread of these degradative capabilities in microbial communities. nih.gov Key enzymes in this process have been isolated and characterized, particularly from bacteria that degrade 2,4-D. nih.gov
Here is a table summarizing the key enzymes and their functions:
| Enzyme | Gene | Function | Pathway Step |
| 2,4-D Dioxygenase | tfdA | Cleaves the ether linkage of the phenoxyacetate (B1228835) side chain. nih.gov | Initial ether bond cleavage |
| 2,4-Dichlorophenol (B122985) Hydroxylase | tfdB | Hydroxylates the resulting dichlorophenol to form dichlorocatechol. nih.gov | Aromatic Ring Hydroxylation |
| Chlorocatechol 1,2-Dioxygenase | tfdC | Catalyzes the ortho-cleavage of the dichlorocatechol ring. nih.gov | Aromatic Ring Cleavage (Ortho) |
| Catechol 2,3-Dioxygenase | - | Catalyzes the meta-cleavage of the catechol ring. bioline.org.brnih.gov | Aromatic Ring Cleavage (Meta) |
| Chloromuconate Cycloisomerase | tfdD | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov | Post-ring cleavage modification |
| Chlorodienelactone Hydrolase | tfdE | Converts 2-chlorodienelactone to 2-chloromaleylacetate. nih.gov | Post-ring cleavage modification |
| Chloromaleylacetate Reductase | tfdF | Reduces 2-chloromaleylacetate, leading to intermediates that enter the tricarboxylic acid (TCA) cycle. nih.gov | Funneling into central metabolism |
Several bacterial strains have been identified for their ability to degrade phenoxyacetic acids. One of the most extensively studied organisms is Cupriavidus necator JMP134, which was previously known as Ralstonia eutropha and Alcaligenes eutrophus. nih.gov This bacterium harbors the plasmid pJP4, which contains the 'tfd' genes responsible for the degradation of 2,4-D. nih.gov
Other notable bacterial strains include:
Pseudomonas species: Various strains of Pseudomonas are capable of degrading phenoxyacetic acids and other aromatic compounds, often utilizing either the ortho- or meta-cleavage pathways. nih.govresearchgate.net
Stenotrophomonas maltophilia: An isolate of this species has been shown to degrade a range of phenoxyalkanoic acids, including mecoprop, MCPA, and 2,4-D, using them as a sole source of carbon and energy. nih.gov
Sphingomonas and Bordetella: Genera such as these have been found in high abundance in microbial communities that demonstrate the ability to biodegrade related toxic compounds like dioxins, suggesting a potential role in the breakdown of complex aromatic pollutants. vu.nl
The transfer of catabolic genes, such as tfdA, to indigenous phenol-degrading bacteria has been shown to significantly enhance the degradation rate of phenoxyacetic acid in soil, highlighting the importance of horizontal gene transfer in environmental bioremediation. nih.gov
Photodegradation Mechanisms and Products in Aqueous and Terrestrial Environments
In addition to microbial action, photodegradation is a significant abiotic process that contributes to the transformation of phenoxyacetic acids in the environment, particularly in sunlit surface waters. nih.govtsu.ru This process can occur through direct photolysis, where the compound itself absorbs UV radiation, or indirect photolysis, which involves photosensitizers. tsu.ru Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (HO•) can also effectively degrade these compounds. tsu.runih.gov
The photodegradation of phenoxyacetic acids like 2,4-D typically involves several key reactions, including the cleavage of the ether bond, decarboxylation of the acetic acid side chain, and hydroxylation of the aromatic ring. researchgate.netnih.gov This leads to the formation of various intermediate products. For instance, the photocatalytic degradation of 2,4-D can produce 2,4-dichlorophenol (2,4-DCP) as a primary intermediate, which is then further broken down. nih.govresearchgate.net Other identified intermediates from the photooxidation of 2,4-D include hydroxylated derivatives such as 2-chloro-4-hydroxyphenoxyacetic acid and 4-chloro-2-hydroxyphenoxyacetic acid. nih.gov Ultimately, complete mineralization converts the organic compound into CO2 and H2O. researchgate.net
The table below lists common phototransformation products of related phenoxyacetic acids.
| Parent Compound | Photodegradation Product(s) | Environment/Conditions |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP), 2-Cl- and 4-Cl-phenoxyacetic acid, Hydroxylated derivatives. researchgate.netnih.gov | Aqueous solution, UV/TiO2, Photo-Fenton. nih.govnih.gov |
| Mecoprop (MCPP) | 2-(4-hydroxy-2-methylphenoxy)propionic acid, o-cresol. tsu.ru | Aqueous solution, UV irradiation. tsu.ru |
Soil Persistence and Environmental Mobility Profiles of Related Compounds
The persistence of these compounds in soil is often measured by their half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on soil characteristics and environmental conditions.
Influence of Soil Type: The rate of degradation can differ greatly between soil types. For example, the half-life of tebufenozide (B1682728), a different pesticide, was found to be 105 days in a loam soil but 704 days in a sandy loam soil under laboratory conditions, suggesting that soil composition plays a major role. fao.org
Organic Matter: Soils with higher organic matter content may exhibit faster degradation rates. In one field study, the half-life of tebufenozide was 6 days in a soil with high organic matter (6.49%) compared to 19 days in a soil with low organic matter (1.45%). fao.org
Microbial Activity: The primary driver of degradation in soil is microbial activity. The presence of adapted microbial populations can significantly shorten the persistence of these compounds. nih.gov
The table below shows examples of soil persistence for related compounds.
| Compound | Soil Type | Half-Life (DT50) | Study Conditions |
| Tebufenozide | Loam | 105 days | Laboratory, 25°C. fao.org |
| Tebufenozide | Sandy Loam | 704 days | Laboratory, 25°C. fao.org |
| Tebufenozide | Sandy Loam | 39 - 53 days | Field study. fao.org |
| Tebufenozide | Loam (High OM) | 6 days | Field study. fao.org |
| Tebufenozide | Loam (Low OM) | 19 days | Field study. fao.org |
Due to their mobility, residues of phenoxyacetic acids and their metabolites, such as chlorophenols, are frequently detected in monitoring studies of aquatic environments. nih.gov
Dynamics of Horizontal Gene Transfer in Degradative Pathways within Microbial Communities
The evolution of microbial communities with the capacity to degrade persistent organic pollutants, including phenoxyacetic acid derivatives, is a dynamic process significantly accelerated by horizontal gene transfer (HGT). HGT allows for the rapid dissemination of catabolic genes among diverse bacterial populations, enabling them to acquire new metabolic capabilities and adapt to contaminated environments. nih.govnumberanalytics.com The primary mechanisms facilitating this transfer are conjugation, transformation, and transduction, with conjugation via plasmids being a particularly prominent route for the spread of genes involved in the degradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied phenoxyacetic acid herbicide. numberanalytics.comnih.gov
The transfer of these degradation-conferring genes is not a random process; it is influenced by a variety of environmental factors and selective pressures. The presence of the target pollutant, for instance, can positively select for and enhance the proliferation of microorganisms that have acquired the relevant degradative genes. nih.gov Research has shown that the application of 2,4-D to soil leads to a rapid increase in the copy number of key degradation genes, such as tfdA, which correlates with the rate of herbicide mineralization. nih.govresearchgate.net
Mobile genetic elements (MGEs), including plasmids and transposons, are central to the HGT of these catabolic pathways. uq.edu.au Plasmids, in particular, can carry entire clusters of genes necessary for the complete degradation of a compound, allowing for the transfer of a full metabolic pathway in a single event. nih.gov The characteristics of some of these plasmids are detailed below.
Key Plasmids in Phenoxyacetic Acid Derivative Degradation
| Plasmid | Molecular Weight (MDal) | Incompatibility Group | Host Range Includes | Encoded Degradation | Other Encoded Traits | Reference |
| pJP2 | 37 | Cd | Escherichia coli, Agrobacterium tumefaciens, Pseudomonas flourescens | Phenoxyacetic acid | - | uq.edu.au |
| pJP3 | 51 | P-1 | Escherichia coli, Rhodopseudomonas sphaeroides, Rhizobium sp., Agrobacterium tumefaciens, Pseudomonas putida, Pseudomonas flourescens, Acinetobacter calcoaceticus | 2,4-D, 3-chlorobenzoate | Resistance to merbromin, phenylmercuric acetate, mercuric chloride | uq.edu.au |
| pJP4 | 51 | P-1 | Escherichia coli, Rhodopseudomonas sphaeroides, Rhizobium sp., Agrobacterium tumefaciens, Pseudomonas putida, Pseudomonas flourescens, Acinetobacter calcoaceticus | 2,4-D, 3-chlorobenzoate | Resistance to merbromin, phenylmercuric acetate, mercuric chloride | uq.edu.aunih.gov |
| pJP5 | 51 | P-1 | Escherichia coli, Rhodopseudomonas sphaeroides, Rhizobium sp., Agrobacterium tumefaciens, Pseudomonas putida, Pseudomonas flourescens, Acinetobacter calcoaceticus | 2,4-D, 3-chlorobenzoate | Resistance to merbromin, phenylmercuric acetate, mercuric chloride | uq.edu.au |
| pJP7 | 51 | P-1 | Escherichia coli, Rhodopseudomonas sphaeroides, Rhizobium sp., Agrobacterium tumefaciens, Pseudomonas putida, Pseudomonas flourescens, Acinetobacter calcoaceticus | 2,4-D, 3-chlorobenzoate | Resistance to merbromin, phenylmercuric acetate, mercuric chloride | uq.edu.au |
| pJP9 | 37 | Cd | Escherichia coli, Agrobacterium tumefaciens, Pseudomonas flourescens | Phenoxyacetic acid | - | uq.edu.au |
The dynamics of HGT are also profoundly influenced by the structure and activity of the microbial community. For example, the "residuesphere," the interface between decaying plant material and the soil matrix, has been identified as a "hot-spot" for gene transfer. nih.gov The presence of organic matter, such as barley straw, can increase conjugation frequencies to a similar extent as the addition of organic nutrients, highlighting the importance of microhabitats in facilitating genetic exchange. nih.gov
Furthermore, the transfer of catabolic genes can lead to the evolution of novel degradation pathways through the complementation of existing metabolic routes in recipient organisms. nih.gov For instance, the transfer of the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, to phenol-degrading bacteria can expand their substrate range to include phenoxyacetic acid. nih.gov This demonstrates the significant role of HGT in the adaptation and evolution of microbial communities for the bioremediation of environments contaminated with phenoxyacetic acid derivatives.
Bacterial Genera Involved in Phenoxyacetic Acid Degradation via HGT
| Bacterial Genus | Key Degradation Gene(s) | Notes | Reference(s) |
| Cupriavidus | tfdA | Capable of degrading 2,4-D and other herbicides like fluroxypyr (B1673483) and quizalofop. | nih.govscielo.br |
| Pseudomonas | tfd gene cluster | Often harbors degradative plasmids. | nih.gov |
| Alcaligenes | tfd gene cluster on plasmids like pJP4 | Can efficiently degrade 2,4-D. | nih.gov |
| Burkholderia | Catechol 2,3-dioxygenase (C23O) gene | Involved in the degradation of aromatic compounds. | nih.gov |
| Sphingomonas | Not specified | Known to be involved in 2,4-D biodegradation. | nih.gov |
| Achromobacter | Not specified | Capable of mineralizing both 2,4-D and MCPA. | nih.gov |
| Rhodococcus | Not specified | Identified as a main genus in 2,4-D biodegradation. | nih.gov |
The study of HGT dynamics within microbial communities provides crucial insights into the natural attenuation of phenoxyacetic acid derivatives and offers potential avenues for enhancing bioremediation strategies. The dissemination of catabolic plasmids and genes is a key mechanism for the genetic adaptation of microorganisms to these xenobiotic compounds in natural environments. nih.gov
Analytical Methodologies for Research and Environmental Monitoring of Phenoxyacetic Acid Compounds
Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are the cornerstone for separating 2-[4-(carboxymethyl)phenoxy]acetic acid from complex mixtures and enabling its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used for the analysis of phenoxyacetic acids.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and effective technique for analyzing polar, non-volatile compounds like this compound. The separation is typically achieved on a C18 column. The mobile phase composition, often a gradient mixture of acidified water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving good resolution. nih.govjapsonline.com The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase suppresses the ionization of the carboxylic acid groups, which improves peak shape and retention on the non-polar stationary phase. sielc.comnih.gov Detection is commonly performed using a UV detector, as the phenyl ring provides a chromophore, or more selectively and sensitively with a mass spectrometer. nih.gov
Gas Chromatography (GC): GC is another powerful technique, particularly for its high resolution. However, due to the low volatility and polar nature of carboxylic acids like this compound, a derivatization step is required prior to analysis. This process converts the non-volatile acid into a more volatile ester, typically a methyl ester. epa.gov Reagents like diazomethane (B1218177) or boron trifluoride-methanol are used for this esterification. usgs.gov Following derivatization, the compound can be separated on a capillary column and detected using sensitive detectors like an electron capture detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS). epa.govusgs.govnih.gov GC-MS provides the added advantage of structural confirmation. epa.gov
Table 1: Example Chromatographic Conditions for Phenoxyacetic Acid Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Key Parameters | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm) | Gradient of Acetonitrile and Water with 0.01-1% Formic or Acetic Acid | UV, MS/MS | pH control is crucial for peak shape; Gradient elution for separating multiple analytes. | nih.govjapsonline.comsielc.comnih.govwaters.com |
| GC | Wide-bore fused-silica capillary (e.g., Rtx™-5) | Helium or Nitrogen | ECD, MS | Derivatization to methyl esters is required; Splitless injection for sensitivity. | epa.govnih.govscispec.co.th |
Mass Spectrometry Applications for Identification, Structural Confirmation, and Metabolite Profiling
Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is an indispensable tool for the analysis of this compound. It provides high sensitivity and specificity, enabling not just quantification but also robust identification.
Identification and Structural Confirmation: The molecular weight of this compound is 210.18 g/mol with a molecular formula of C₁₀H₁₀O₅. nih.govnih.gov In MS, the compound can be ionized, and the mass-to-charge ratio (m/z) of its molecular ion is measured, confirming its presence. For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated and fragmented into smaller, characteristic product ions. youtube.com This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. The fragmentation of phenolic acids typically involves the loss of a carboxyl group (-44 amu). researchgate.net While specific fragmentation data for this compound is not widely published, analysis of related phenoxyacetic acids shows characteristic losses that can be used for identification. rsc.org
Metabolite Profiling: LC-MS/MS is particularly powerful for metabolite profiling studies. It can simultaneously detect and quantify a parent compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.net For instance, methods developed for the related compound phenoxyacetic acid (PAA), a major metabolite of phenoxyethanol, demonstrate the capability of LC-MS/MS to track the conversion and distribution of the parent compound and its metabolites. researchgate.net This approach is directly applicable to studying the metabolic fate of this compound.
Table 2: Mass Spectrometry Parameters for Phenoxyacetic Acid Analysis
| Parameter | Description | Application | Reference |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is common for acidic compounds. Electron Ionization (EI) is used for GC-MS. | Detection of deprotonated molecules [M-H]⁻ in LC-MS or molecular ions in GC-MS. | nih.govscispec.co.th |
| Molecular Ion (m/z) | For C₁₀H₁₀O₅, the monoisotopic mass is 210.0528 Da. The [M-H]⁻ ion would be at m/z 209.0455. | Primary identification of the compound. | nih.govnih.gov |
| MS/MS Fragmentation | Collision-induced dissociation (CID) breaks the molecular ion into stable product ions. Common losses include CO₂ (44 Da) from carboxylic acids. | Structural confirmation and selective quantification using Multiple Reaction Monitoring (MRM). | researchgate.netresearchgate.net |
Spectrophotometric Methods for Detection and Concentration Determination (e.g., UV-Vis)
UV-Vis spectrophotometry is a more straightforward and accessible method for detecting and quantifying this compound, particularly when dealing with less complex samples or for process monitoring. This technique relies on the principle that the molecule absorbs light in the ultraviolet-visible range.
The presence of the phenoxy group (a phenyl ring attached to an oxygen atom) constitutes the primary chromophore in the molecule. Phenoxyacetic acid itself shows a maximum absorbance (λmax) around 268-270 nm. tandfonline.comresearchgate.net The addition of the carboxymethyl group on the phenyl ring is expected to have a minor influence on the λmax. Studies on various phenolic acids show that hydroxybenzoic acids typically have a λmax between 200 and 290 nm. researchgate.net The exact absorbance maximum and molar absorptivity for this compound can be determined by recording its spectrum in a suitable solvent, such as methanol, ethanol (B145695), or an aqueous buffer. tandfonline.com While less selective than MS, UV detection, especially when coupled with HPLC, provides a robust and cost-effective means of quantification. japsonline.com
Table 3: General UV-Vis Absorbance Data for Related Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Phenoxyacetic acid (PhA) | 268 | Aqueous TiO₂ dispersion | researchgate.net |
| Phenoxyacetic acid | 269 | Methanol | tandfonline.com |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 285 | Aqueous TiO₂ dispersion | researchgate.net |
| Acetic Acid | ~206 | Not specified | researchgate.net |
Optimized Sample Preparation and Extraction Protocols in Complex Research Matrices
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate and concentrate this compound from the sample matrix while removing interfering substances. The choice of method depends on the matrix (e.g., water, soil, biological fluids) and the subsequent analytical technique.
Solid-Phase Extraction (SPE): SPE is the most widely used technique for cleaning up and concentrating phenoxyacetic acids from aqueous samples like groundwater or wastewater. nih.govnih.gov The general procedure involves conditioning a sorbent-packed cartridge, loading the acidified sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile. waters.comsigmaaldrich.com Reversed-phase (e.g., C18, polymeric) sorbents are common choices. nih.govunitedchem.com Acidification of the sample to a pH below the pKa of the carboxylic acid groups (typically pH 2-3) is essential to ensure the analytes are in their neutral form, promoting retention on the non-polar sorbent. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classical method used for extracting analytes from aqueous solutions into an immiscible organic solvent. youtube.comyoutube.com For phenoxyacetic acids, the water sample is first acidified, and then extracted with a solvent like ethyl ether or methylene (B1212753) chloride. usgs.govscispec.co.th While effective, LLE can be time-consuming, use large volumes of organic solvents, and sometimes suffer from emulsion formation. nih.gov
Extraction from Solid Matrices: For solid samples like soil or sediment, extraction is typically performed by mixing the sample with an organic solvent and using techniques like sonication or Soxhlet extraction. scispec.co.thsigmaaldrich.com Pressurized liquid extraction (PLE) is a more modern and efficient alternative that uses elevated temperatures and pressures to enhance extraction. nih.gov The resulting organic extract often requires a further cleanup step, such as SPE, before chromatographic analysis. unitedchem.com
Table 4: Summary of Extraction Protocols for Phenoxyacetic Acids
| Method | Matrix | Key Steps | Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water (groundwater, wastewater) | 1. Acidify sample (pH 2-3). 2. Condition C18/Polymeric cartridge. 3. Load sample. 4. Wash. 5. Elute with Methanol/Acetonitrile. | High recovery, low solvent use, reduced emulsions, can handle large volumes. | nih.govnih.govwindows.netphenomenex.com |
| Liquid-Liquid Extraction (LLE) | Water | 1. Acidify sample. 2. Extract with immiscible organic solvent (e.g., ether, methylene chloride). 3. Concentrate extract. | Well-established technique. | usgs.govscispec.co.th |
| Sonication / Soxhlet | Soil, Sediment, Sludge | 1. Mix sample with organic solvent (e.g., methylene chloride). 2. Extract using ultrasound or Soxhlet apparatus. 3. Filter and concentrate. | Effective for solid matrices. | scispec.co.thsigmaaldrich.com |
Emerging Research Frontiers and Future Directions for 2 4 Carboxymethyl Phenoxy Acetic Acid Research
Advanced Material Design Beyond Traditional MOFs (e.g., Covalent Organic Frameworks, Supramolecular Assemblies)
While 2-[4-(carboxymethyl)phenoxy]acetic acid has proven its utility as a linker in traditional MOFs, its structural attributes—a rigid phenoxy core flanked by two flexible carboxymethyl arms—make it an exciting candidate for other advanced porous materials like Covalent Organic Frameworks (COFs) and supramolecular assemblies.
Covalent Organic Frameworks (COFs): Unlike MOFs, which are based on metal-ligand coordination, COFs are constructed from light elements (C, O, N, B) linked by strong covalent bonds, resulting in highly stable and permanently porous crystalline polymers bcu.ac.uk. The dicarboxylic nature of this compound allows it to be considered as a potential monomer in the synthesis of polyimide- or ester-linked COFs. The flexibility of its acetic acid groups could introduce unique dynamic properties within the rigid COF structure, potentially leading to materials with switchable porosity or selective guest uptake. Researchers can customize COF characteristics and employ various synthesis techniques to create high-performance materials for diverse applications bcu.ac.uk.
Supramolecular Assemblies: The molecule's ability to form extensive three-dimensional networks through intermolecular O-H···O hydrogen bonding is a key characteristic nih.gov. This inherent self-assembly behavior can be harnessed to build complex, non-covalently linked supramolecular structures. By co-crystallizing it with other complementary organic molecules, it is possible to design functional materials such as gels, liquid crystals, or porous organic cages. The directionality and strength of the hydrogen bonds, governed by the geometry of the molecule, provide a pathway to rationally design these assemblies for applications in molecular recognition and separation.
| Material Class | Potential Role of this compound | Potential Applications |
| Covalent Organic Frameworks (COFs) | Dicarboxylic acid monomer for polycondensation reactions. | Gas storage, catalysis, sensing. |
| Supramolecular Assemblies | Building block for hydrogen-bonded networks. | Molecular recognition, drug delivery, smart materials. |
| Hybrid Materials | Organic linker to functionalize inorganic nanoparticles or surfaces. | Composites, targeted therapies, advanced coatings. |
Rational Design of Targeted Environmental Bioremediation Agents
Phenoxyacetic acid derivatives are a major class of herbicides, and their persistence in the environment poses ecological risks nih.govresearchgate.net. While this compound itself is not a herbicide, its structural similarity to compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) makes it a valuable tool for developing bioremediation strategies researchgate.netmdpi.com.
Future research could focus on using this compound to:
Isolate and Engineer Microbes: It could be used as a non-toxic analog to screen for and isolate microorganisms capable of degrading the phenoxyacetic acid scaffold. Once identified, these microbes could be studied and genetically engineered for enhanced degradation efficiency of persistent herbicides.
Develop Enzyme-Based Bioremediation: The compound can serve as a substrate to study the active sites and mechanisms of enzymes responsible for breaking down phenoxy herbicides. This knowledge is crucial for designing cell-free enzymatic systems for water and soil treatment, which can offer higher specificity and efficiency than whole-cell approaches. Bioremediation is increasingly seen as a cost-effective and environmentally friendly technology for treating polluted environments nih.gov.
In Silico Discovery and Predictive Modeling for Novel Academic Applications
Computational chemistry offers powerful tools to predict molecular behavior and guide experimental efforts, saving time and resources. For this compound, in silico methods can accelerate the discovery of new applications.
Predictive Modeling: Using techniques like Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of the molecule mdpi.com. This allows for the prediction of how it will interact with different metal centers, other organic molecules, or enzyme active sites. Such models can predict the geometry and stability of yet-to-be-synthesized COFs or coordination polymers, guiding synthetic chemists toward the most promising targets.
Virtual Screening: Molecular docking simulations can be employed to screen libraries of virtual compounds for their ability to bind within the pores of materials constructed from this compound. This approach can rapidly identify potential candidates for selective gas separation or for the targeted capture of environmental pollutants.
| Computational Technique | Application for this compound | Outcome |
| Density Functional Theory (DFT) | Predict electronic properties and reaction pathways. | Guide synthesis of new materials and catalysts. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of frameworks and assemblies. | Understand guest diffusion and framework flexibility. |
| Virtual Screening/Docking | Predict binding affinities for target molecules. | Identify candidates for separation or sensing applications. |
Exploration of New Catalytic Roles within Coordination Chemistry
The coordination of this compound to metal ions creates complexes with potential catalytic activity. The future in this area lies in moving beyond static structural roles and exploring dynamic catalytic functions. Coordination compounds are widely used as catalysts in industrial organic synthesis, including in oxidation, hydroformylation, and hydrogenation reactions researchgate.netmdpi.com.
The flexible ether linkage and rotatable carboxylate groups could allow the resulting coordination complex to adopt specific geometries that facilitate catalytic transformations. Research could be directed towards developing catalysts for:
Green Chemistry: Designing catalysts for environmentally friendly reactions, such as the oxidation of pollutants in water or CO2 reduction. The phenoxy moiety can be functionalized to tune the electronic properties of the metal center, enhancing catalytic efficiency.
Asymmetric Catalysis: By introducing chiral centers onto the ligand backbone, it may be possible to create coordination polymers that catalyze stereoselective reactions, which are of high importance in the pharmaceutical and fine chemical industries. The well-defined pores of frameworks built with this ligand could provide a chiral environment for such reactions.
Bridging Fundamental Insights to Applied Chemical Innovations
The ultimate goal of emerging research is to translate fundamental scientific understanding into tangible, real-world applications. For this compound, the path from basic research to innovation involves integrating the frontiers discussed above. For instance, predictive modeling (in silico discovery) can guide the design of a novel COF (advanced material design) that is then synthesized and tested for a specific application, such as the catalytic degradation of an environmental pollutant (bioremediation and catalysis).
The journey involves a feedback loop where the performance of new materials informs the next generation of computational models and synthetic strategies. By systematically exploring its potential in advanced frameworks, environmental applications, and catalysis, the scientific community can elevate this compound from a simple building block to a key component in the toolkit for addressing 21st-century challenges in materials science and environmental sustainability.
Q & A
Q. What in silico approaches model the compound’s pharmacokinetic properties?
- Methodological Answer : SwissADME predicts logP (~1.2) and bioavailability scores (~0.55). Molecular docking (AutoDock Vina) simulates binding to serum albumin (binding energy < −6 kcal/mol). MD simulations (GROMACS) assess membrane permeability using a POPC lipid bilayer model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
